N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide is a synthetic compound that features an indole moiety, a piperidine ring, and a propanamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Coupling of Indole and Piperidine: The indole and piperidine moieties are coupled using a carbonylation reaction, where the indole carbonyl group reacts with the piperidine nitrogen to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors for hydrogenation steps, employing continuous flow reactors for coupling reactions, and utilizing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one .
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide is unique due to its specific combination of an indole moiety, a piperidine ring, and a propanamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H23N3O2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H23N3O2/c1-12(2)17(22)20-13-7-9-21(10-8-13)18(23)15-11-19-16-6-4-3-5-14(15)16/h3-6,11-13,19H,7-10H2,1-2H3,(H,20,22) |
InChI Key |
UWVTYJQSOADSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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